molecular formula C37H40O5 B13708068 4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol

4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol

Cat. No.: B13708068
M. Wt: 564.7 g/mol
InChI Key: AEPJZIOVZWPHCS-TWHRXLCVSA-N
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Description

4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol: is a complex organic compound with the molecular formula C37H40O5 and a molecular weight of 564.71 g/mol . This compound is extensively utilized in the pharmaceutical sector, showcasing remarkable research in combatting a myriad of ailments including cancer, inflammation, and microbial infections. Its unique structural composition makes it a promising candidate for drug development and specialized curative interventions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol typically involves multiple steps, including protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. The key steps in the synthetic route are:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl groups to prevent unwanted reactions during subsequent steps.

    Formation of the Octa-1,7-diene Backbone: This involves the coupling of appropriate precursors to form the octa-1,7-diene backbone.

    Introduction of Benzyloxymethyl Group: The benzyloxymethyl group is introduced through a selective alkylation reaction.

    Deprotection: The benzyl protecting groups are removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, aldehydes, saturated derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: It shows promise in the development of new drugs for treating cancer and other diseases.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and microbial pathways.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6-Tri-O-benzyl-3-benzyloxymethyl-octa-1,7-dien-3-ol
  • (3S,4S,5R,6R)-3,4,5-tris (Benzyloxy)-6- ( (benzyloxy)methyl)tetrahydro-2H-pyran-2-ol

Uniqueness

4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol stands out due to its unique structural features, which confer specific biological activities and make it a valuable compound for pharmaceutical research and development.

Properties

Molecular Formula

C37H40O5

Molecular Weight

564.7 g/mol

IUPAC Name

(3R,4S,5R,6S)-4,5,6-tris(phenylmethoxy)-3-(phenylmethoxymethyl)octa-1,7-dien-3-ol

InChI

InChI=1S/C37H40O5/c1-3-34(40-26-31-19-11-6-12-20-31)35(41-27-32-21-13-7-14-22-32)36(42-28-33-23-15-8-16-24-33)37(38,4-2)29-39-25-30-17-9-5-10-18-30/h3-24,34-36,38H,1-2,25-29H2/t34-,35+,36-,37+/m0/s1

InChI Key

AEPJZIOVZWPHCS-TWHRXLCVSA-N

Isomeric SMILES

C=C[C@@H]([C@H]([C@@H]([C@](COCC1=CC=CC=C1)(C=C)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C=CC(C(C(C(COCC1=CC=CC=C1)(C=C)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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